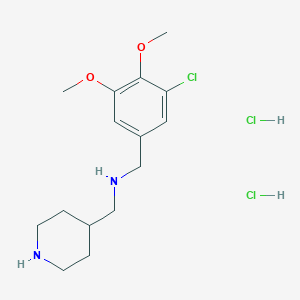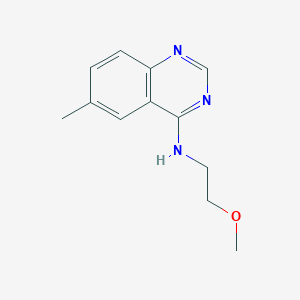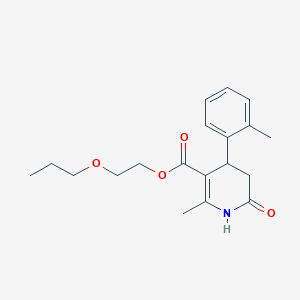![molecular formula C22H15N3O4 B4688545 1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone](/img/structure/B4688545.png)
1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone
Vue d'ensemble
Description
1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone, also known as NQO1 Inducer, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of quinones and other electrophilic compounds. In
Mécanisme D'action
The mechanism of action of 1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone involves the activation of the Nrf2/Keap1 signaling pathway. This pathway is responsible for regulating the expression of a wide range of genes involved in antioxidant defense, detoxification, and other cellular processes. By activating this pathway, this compound may be able to provide protection against oxidative stress and other harmful effects of quinones and other electrophilic compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to inducing this compound activity, this compound has also been shown to increase the expression of other genes involved in antioxidant defense and detoxification. Furthermore, it has been shown to protect against oxidative stress and DNA damage in a variety of cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone is its ability to induce this compound activity, which makes it a valuable tool for studying the effects of quinones and other electrophilic compounds in vitro. However, there are also some limitations to using this compound in lab experiments. For example, it may not be effective in all cell types, and its effects may vary depending on the concentration used.
Orientations Futures
There are many potential future directions for research involving 1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone. One promising area of research involves the development of new compounds that are even more effective at inducing this compound activity. Another area of research involves the use of this compound in animal models to study its effects in vivo. Additionally, researchers may explore the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to induce this compound activity makes it a valuable tool for studying the effects of quinones and other electrophilic compounds, and its biochemical and physiological effects make it a promising candidate for the development of new treatments for various diseases. Further research in this area is needed to fully understand the potential of this compound and its future applications.
Applications De Recherche Scientifique
1-(3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a this compound inducer. This compound is an important enzyme that plays a key role in the detoxification of quinones and other electrophilic compounds. By inducing this compound activity, this compound may be able to protect against the harmful effects of these compounds, including oxidative stress and DNA damage.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-22(16-4-3-5-17(12-16)25(27)28)14-29-18-10-8-15(9-11-18)21-13-23-19-6-1-2-7-20(19)24-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCNIJPRSVHVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B4688468.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4688477.png)
![5-chloro-8-[4-(3-methyl-4-nitrophenoxy)butoxy]quinoline](/img/structure/B4688482.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4688489.png)
![N-[4-(6-methyl-2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B4688503.png)

![5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4688519.png)
![4-chloro-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4688536.png)

![1,3-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4688548.png)

![ethyl N-{[(3,4-dichlorobenzyl)amino]carbonyl}glycinate](/img/structure/B4688562.png)
![ethyl [2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4688566.png)